![molecular formula C21H23FN8 B1199906 5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole is a member of benzotriazoles.
Aplicaciones Científicas De Investigación
Receptor Affinity and Selectivity
A study by Andersen et al. (1992) found that indoles substituted with 4-piperidinyl, related to the chemical structure , demonstrated high receptor affinity and selectivity. They showed a strong affinity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized as analogs of previously described indoles and indicated a higher selectivity for 5-HT2 receptors (Andersen et al., 1992).
Antiproliferative Activity
Prasad et al. (2009) investigated 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share structural similarities with the chemical . These compounds were evaluated for antiproliferative activity against various carcinoma cells. The study highlighted the importance of the aromatic and heterocyclic moiety, with certain derivatives showing potent antiproliferative activity (Prasad et al., 2009).
Structure-Activity Relationship in Neuroleptic Agents
A study by Sato et al. (1978) synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which are structurally related to the compound . These were found to have potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. The study provides insight into the neuroleptic potential of such compounds (Sato et al., 1978).
Potential in Treating Alzheimer's Disease
Kepe et al. (2006) used a molecular imaging probe, structurally similar to the chemical , to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This study suggests potential applications of similar compounds in the diagnosis and understanding of Alzheimer's disease (Kepe et al., 2006).
Propiedades
Nombre del producto |
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole |
|---|---|
Fórmula molecular |
C21H23FN8 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
5-fluoro-1-[1-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperidin-4-yl]benzotriazole |
InChI |
InChI=1S/C21H23FN8/c22-17-6-7-20-19(14-17)23-26-30(20)18-9-11-28(12-10-18)15-21-24-25-27-29(21)13-8-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 |
Clave InChI |
IFIMIYHYVWTQAX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC4=NN=NN4CCC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




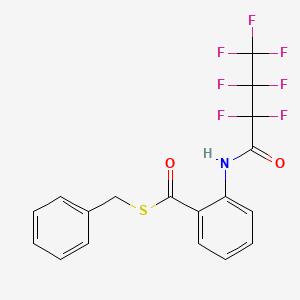
![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
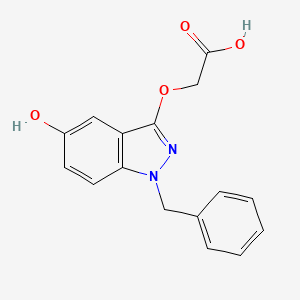
![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
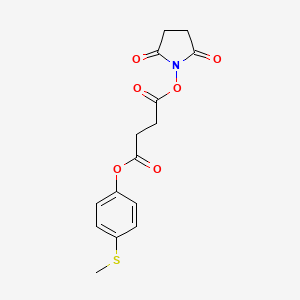
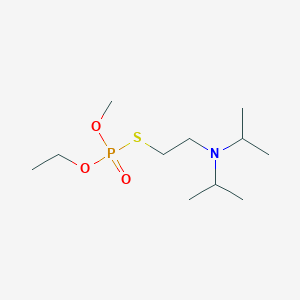
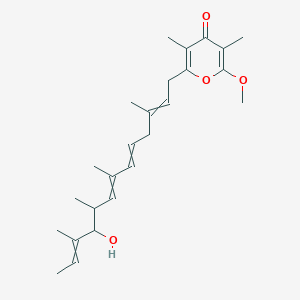
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)

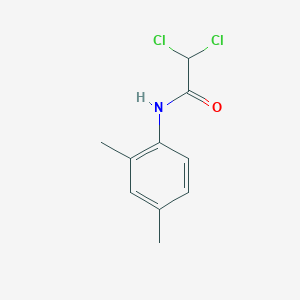
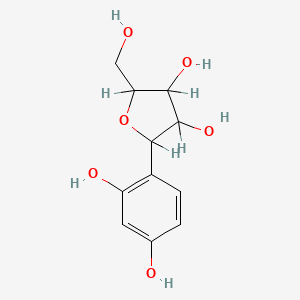
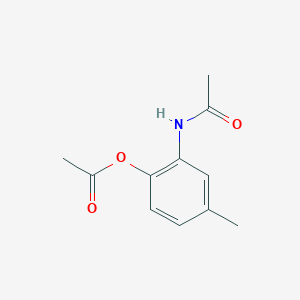
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)